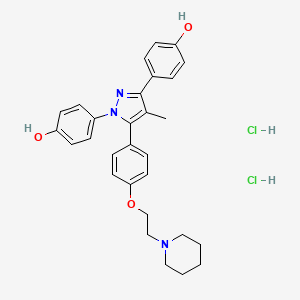

MPP dihydrochloride

Description

Properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDNPWVVRVSJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662768 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911295-24-4 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPP dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of MPP+ Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), serves as a potent neurotoxin widely utilized in Parkinson's disease (PD) research to model the selective degeneration of dopaminergic neurons in the substantia nigra.[1] This guide provides a comprehensive overview of the molecular mechanisms underlying MPP+ dihydrochloride-induced neurotoxicity, with a focus on its impact on mitochondrial function, oxidative stress, and the induction of apoptotic pathways.

Mechanism of Action

The neurotoxicity of MPP+ is a multi-step process initiated by its selective uptake into dopaminergic neurons and culminating in cell death. The primary mechanism involves the inhibition of mitochondrial complex I, leading to a cascade of deleterious cellular events.

Selective Uptake in Dopaminergic Neurons

MPP+ is actively transported into dopaminergic neurons by the dopamine (B1211576) transporter (DAT).[2] This selective uptake is a key factor in the specific neurotoxicity of MPP+ towards this neuronal population. Once inside the neuron, MPP+ concentrates in the mitochondria, driven by the mitochondrial membrane potential.

Mitochondrial Dysfunction

The primary intracellular target of MPP+ is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][3] Inhibition of Complex I has two major consequences:

-

ATP Depletion: The disruption of the electron transport chain leads to a significant decrease in ATP synthesis, compromising cellular energy metabolism.[2]

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other reactive oxygen species.

Oxidative Stress and Cellular Damage

The overproduction of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This excess of ROS can damage cellular components, including lipids, proteins, and DNA. Oxidative stress is a critical contributor to the neurodegenerative process induced by MPP+.

Induction of Apoptosis

The combination of ATP depletion, oxidative stress, and mitochondrial damage triggers the intrinsic pathway of apoptosis. Key events in this process include:

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: Increased mitochondrial calcium and ROS can induce the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential.

-

Cytochrome c Release: The opening of the mPTP facilitates the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Quantitative Data

The following tables summarize key quantitative data related to the effects of MPP+ on neuronal cells.

Table 1: IC50 Values of MPP+ in Various Neuronal Cell Lines

| Cell Line | MPP+ Concentration (µM) | Incubation Time (hours) | Assay |

| MN9D | 125 | 16 | MTT |

| SH-SY5Y | 1000 | 24 | MTT |

| SH-SY5Y | 500 | 48 | DNA Fragmentation |

| SH-SY5Y | ~5000 | 24 | Trypan Blue Exclusion |

| Primary Dopaminergic Neurons | 1 | 24 | TH-positive cell count |

Table 2: MPP+-Induced Changes in Cellular and Mitochondrial Function

| Parameter | Cell Line | MPP+ Concentration | Change |

| Spontaneous Activity | SNc Dopamine Neurons | 50 µM | >50% reduction |

| Ih Current | SNc Dopamine Neurons | IC50 = 7.74 µM | Inhibition |

| H2O2 Levels | SH-SY5Y | 1 mM | 43.38% increase |

| Cell Viability | SH-SY5Y | 1 mM (24h) | ~35% decrease |

| ATP Levels | SH-SY5Y (galactose) | Chronic low-dose | Decrease |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of MPP+ mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

MPP+ Treatment: Treat the cells with various concentrations of MPP+ dihydrochloride (B599025) for 24-48 hours.

-

MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular ROS (DCFH-DA Assay)

-

Cell Plating: Seed SH-SY5Y cells in a 24-well plate or on coverslips.

-

MPP+ Treatment: Treat cells with the desired concentration of MPP+ for the appropriate duration.

-

DCFH-DA Loading: Wash the cells with warm PBS and then incubate with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.

Mitochondrial Membrane Potential Assay (TMRM Assay)

-

Cell Plating: Seed cells in a suitable plate or on coverslips for microscopy.

-

MPP+ Treatment: Expose cells to MPP+ at the desired concentration and for the specified time.

-

TMRM Staining: Incubate the cells with 100-200 nM TMRM in culture medium for 20-30 minutes at 37°C.

-

Washing: Wash the cells with warm PBS.

-

Imaging/Measurement: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader (Ex/Em = ~549/575 nm). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Caspase-3 Activity Assay (Fluorometric Assay)

-

Cell Lysis: After MPP+ treatment, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Assay Reaction: In a 96-well plate, mix 50 µL of cell lysate with 50 µL of 2X reaction buffer containing 10 mM DTT. Add 5 µL of 1 mM Ac-DEVD-AMC substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of the liberated AMC using a fluorometer with excitation at 380-400 nm and emission at 460-505 nm.

Mandatory Visualization

Signaling Pathway of MPP+-Induced Neurotoxicity

Caption: Signaling pathway of MPP+-induced neurotoxicity.

Experimental Workflow for In Vitro MPP+ Model

Caption: Experimental workflow for an in vitro MPP+ model.

Key Signaling Pathways in MPP+-Induced Apoptosis

Caption: Key signaling pathways in MPP+-induced apoptosis.

References

MPP Dihydrochloride: A Technical Guide to a Selective Estrogen Receptor Alpha Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025), a potent and highly selective antagonist for Estrogen Receptor Alpha (ERα). MPP is an invaluable chemical probe for elucidating the specific roles of ERα in various physiological and pathological processes. Its high selectivity makes it a superior tool for distinguishing ERα-mediated signaling from that of Estrogen Receptor Beta (ERβ).

Core Properties and Specifications

MPP dihydrochloride is a non-steroidal, pyrazole-based compound.[1] Its chemical structure and properties are optimized for high-affinity binding to ERα.

| Property | Data | Reference |

| Chemical Name | 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride | |

| Molecular Formula | C₂₉H₃₁N₃O₃·2HCl | [2] |

| Molecular Weight | 542.50 g/mol | [3][4] |

| CAS Number | 911295-24-4 | [2][4] |

| Purity | ≥98% (typically analyzed by HPLC) | [2] |

| Solubility | Soluble in DMSO up to 100 mM (54.25 mg/mL). Insoluble in water and ethanol. | [3] |

| Storage | Store at +4°C for short-term use. For long-term stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [2][4] |

Mechanism of Action

MPP functions as a high-affinity, silent antagonist at the ERα receptor.[2] Its mechanism involves direct competition with endogenous estrogens, like 17β-estradiol, for the ligand-binding domain (LBD) of the receptor.

Key aspects of its mechanism include:

-

High Selectivity : MPP displays a binding affinity for ERα that is over 200 times greater than its affinity for ERβ.[1][2][3] This selectivity is crucial for isolating and studying ERα-specific pathways.

-

Conformational Change : Upon binding, MPP induces a distinct conformational change in the ERα protein.[3] This altered conformation prevents the recruitment of co-activator proteins necessary for initiating gene transcription, effectively silencing the receptor's activity.

-

Inhibition of ERE Binding : By preventing the proper receptor conformation, MPP ultimately blocks the ERα dimer from binding to Estrogen Response Elements (EREs) on the DNA, thus inhibiting the transcription of estrogen-responsive genes.[5][6]

Quantitative Biological Data

The efficacy and selectivity of MPP have been quantified through various in vitro assays.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value (Ki) | Selectivity (ERβ/ERα) | Reference |

| MPP | ERα | 2.7 nM | >200-fold | [2] |

| ERβ | 1800 nM | [2] |

Note: A lower Ki value indicates higher binding affinity.

Table 2: In Vitro Cellular Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell Viability | RL95-2 (endometrial cancer) | IC₅₀ | 20.01 µM (at 24h) | [4][7] |

| Antiproliferative | RL95-2 (endometrial cancer) | Effective Conc. | 10 µM | [4][7] |

| Cell Growth | SKOV3, OV2008 (ovarian cancer) | Effect | Suppressed cell growth | [8] |

Key Experimental Protocols

Detailed methodologies are critical for the successful application of MPP in research. Below are representative protocols for common assays.

Competitive Radiometric Binding Assay

This protocol determines the binding affinity (Ki) of MPP for ERα and ERβ by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Reagents : Recombinant human ERα or ERβ protein, radiolabeled estrogen (e.g., [³H]-17β-estradiol or ¹²⁵I-estradiol), unlabeled this compound, assay buffer.

-

Procedure : a. In a multi-well plate, combine the recombinant receptor protein with a fixed concentration of the radiolabeled ligand. b. Add increasing concentrations of unlabeled MPP (the competitor) to the wells. Include control wells with no competitor (for total binding) and wells with a large excess of unlabeled estradiol (B170435) (for non-specific binding). c. Incubate the plate for a sufficient time at a controlled temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium. d. Separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters that trap the protein-ligand complexes. e. Wash the filters to remove any remaining unbound ligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Plot the percentage of specific binding against the log concentration of MPP. h. Determine the IC₅₀ value (the concentration of MPP that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. i. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Cell Proliferation / Viability Assay (SRB or MTS)

This protocol assesses the antiproliferative effect of MPP on estrogen-dependent cancer cell lines.

Methodology:

-

Materials : ER-positive cell line (e.g., RL95-2), 96-well cell culture plates, complete culture medium, this compound stock solution, and a viability detection reagent such as MTS or Sulforhodamine B (SRB).[8][9][10]

-

Procedure : a. Seed cells into 96-well plates at a predetermined density and allow them to attach overnight. b. Prepare serial dilutions of MPP in culture medium. c. Remove the old medium from the cells and add the medium containing different concentrations of MPP. Include vehicle-only wells as a control. d. Incubate the plates for the desired experimental duration (e.g., 24-72 hours). e. For MTS Assay : Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan (B1609692) product. f. For SRB Assay : Fix the cells with trichloroacetic acid, wash, and then stain with SRB dye, which binds to total cellular protein. Wash away unbound dye and solubilize the bound dye. g. Measure the absorbance at the appropriate wavelength using a microplate reader. h. Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.[4][7]

ERα Signaling and MPP Inhibition

Estrogen action is mediated through genomic and non-genomic pathways.[11][12] MPP primarily acts as a potent inhibitor of the classical genomic pathway.

-

Genomic Pathway : Upon binding an agonist like estradiol, ERα dimerizes, translocates to the nucleus, and binds to EREs in the promoter regions of target genes, initiating transcription.[5][6] This pathway regulates processes like cell proliferation and differentiation.[5]

-

MPP Inhibition : MPP competitively binds to ERα, preventing the conformational changes required for dimerization and co-activator recruitment.[3] This effectively blocks the receptor's ability to bind DNA and initiate gene transcription, thus antagonizing the effects of estrogen.

-

Non-Genomic Effects : Some studies have examined MPP's effects on other signaling molecules. For instance, in RL95-2 cells, MPP treatment (20 µM for 24h) was shown to reduce the phosphorylation of ERα itself but did not alter the phosphorylation of Akt, a key protein in a parallel survival pathway.[4][7] This suggests a degree of specificity in its inhibitory action.

In Vivo Considerations

While MPP is a highly effective and selective ERα antagonist in vitro, some in vivo studies suggest it may exhibit tissue-specific mixed agonist/antagonist properties, similar to a Selective Estrogen Receptor Modulator (SERM).[1][13] For example, in one study, acute administration of MPP alone was reported to increase uterine weight in rats, an effect typically associated with ERα agonists.[1] Researchers should be aware of these potential SERM-like activities when designing and interpreting in vivo experiments, as the effects can be dose- and tissue-dependent.[1]

Conclusion

This compound is a cornerstone tool for researchers investigating estrogen signaling. Its high selectivity and potent antagonist activity at ERα allow for the precise dissection of this receptor's functions in health and disease. By understanding its mechanism of action, quantitative parameters, and proper experimental application, scientists and drug developers can effectively leverage MPP to advance our knowledge of endocrinology, oncology, and other fields where ERα signaling is paramount.

References

- 1. Effect of a putative ERα antagonist, MPP, on food intake in cycling and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elisakits.co.uk [elisakits.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mcours.net [mcours.net]

- 11. Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]

- 13. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Signaling Pathway of MPP+ Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). MPP+ is a widely utilized tool in Parkinson's disease (PD) research to model the selective destruction of dopaminergic neurons and elucidate the molecular mechanisms underlying neurodegeneration.[1] This document details the key molecular events, presents quantitative data from seminal studies, outlines common experimental protocols, and provides visual representations of the core signaling cascades.

Introduction to MPP+ Neurotoxicity

MPP+ is a monoaminergic neurotoxin that selectively targets and destroys dopaminergic neurons, particularly in the substantia nigra pars compacta, a pathological hallmark of Parkinson's disease.[2][3] Its precursor, MPTP, is a lipophilic compound that readily crosses the blood-brain barrier.[1] Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to its toxic metabolite, MPP+.[2] The selective toxicity of MPP+ arises from its recognition and uptake by the dopamine (B1211576) transporter (DAT) on dopaminergic neurons.

Once inside the neuron, MPP+ wreaks havoc primarily by targeting the mitochondria. It acts as a potent inhibitor of complex I of the electron transport chain, leading to a cascade of detrimental events including ATP depletion, the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.

The Core Signaling Pathway of MPP+

The signaling cascade initiated by MPP+ can be broadly categorized into three main stages: uptake, mitochondrial dysfunction, and downstream apoptotic signaling.

Selective Uptake into Dopaminergic Neurons

The journey of MPP+ toxicity begins with its selective accumulation in dopaminergic neurons. This is a critical step that explains the specific targeting of these neurons in PD models.

-

Role of the Dopamine Transporter (DAT): MPP+ is a substrate for the dopamine transporter (DAT), which is highly expressed on the presynaptic terminals of dopaminergic neurons. This transporter actively sequesters MPP+ from the extracellular space into the neuronal cytoplasm, leading to its concentration within these cells. Blockade of DAT has been shown to prevent MPTP-induced damage to nigrostriatal dopamine neurons.

Mitochondrial Dysfunction: The Central Hub of Toxicity

Once inside the dopaminergic neuron, MPP+ is actively transported into the mitochondria, driven by the mitochondrial membrane potential. It is within this organelle that the primary toxic effects are initiated.

-

Inhibition of Complex I: MPP+ directly inhibits NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain. This inhibition occurs at a point distal to the iron-sulfur clusters but prior to the Coenzyme Q10 (ubiquinone) binding site.

-

Consequences of Complex I Inhibition:

-

ATP Depletion: The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a dramatic decrease in ATP production. This energy crisis disrupts numerous cellular functions.

-

Reactive Oxygen Species (ROS) Generation: The inhibition of Complex I leads to the leakage of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide (B77818) radicals (O2•−). This initial burst of ROS is a key trigger for subsequent oxidative stress. Studies have shown that MPP+ treatment of dopaminergic neurons elicits a two-wave cascade of ROS generation, with the initial wave originating from mitochondria and a later wave involving NADPH oxidase.

-

Downstream Signaling Cascades Leading to Apoptosis

The initial mitochondrial insult triggers a complex network of downstream signaling pathways that ultimately converge on programmed cell death, or apoptosis.

-

Oxidative Stress: The overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This results in damage to cellular components, including lipids, proteins, and DNA.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): MPP+ can induce the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. This event is triggered by factors including elevated ROS and Ca2+ levels. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, further compromising ATP synthesis and causing the release of pro-apoptotic factors.

-

Release of Cytochrome c: The opening of the mPTP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Caspase Activation and Apoptosis: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell through apoptosis. MPP+ treatment has been shown to enhance caspase-3 activity.

Visualizing the Signaling Pathways

Caption: The core signaling pathway of MPP+ neurotoxicity.

Other Implicated Signaling Pathways

While the inhibition of mitochondrial complex I is the central mechanism, other signaling pathways have been shown to be involved in or modulated by MPP+ toxicity.

-

Cyclooxygenase-2 (COX-2): MPP+ can induce the expression and activity of COX-2, a pro-inflammatory enzyme. The inhibition of COX-2 has been shown to be neuroprotective against MPP+-induced toxicity, suggesting a role for neuroinflammation in the degenerative process.

-

p53-Ferroptosis Signaling: Recent studies have implicated the tumor suppressor protein p53 and a form of iron-dependent cell death called ferroptosis in MPP+-induced neurotoxicity. Emodin, a natural compound, has been shown to protect against MPTP-induced toxicity by modulating the p53-ferroptosis signaling pathway.

-

Nrf2-ARE Signaling Pathway: The Nuclear factor E2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Activation of the Nrf2-ARE pathway has been shown to protect against MPP+-induced neurotoxicity by upregulating the expression of antioxidant genes.

-

Sp1/NR1 Signaling Pathway: In PC12 cells, MPP+-induced oxidative stress has been linked to the Sp1/NR1 signaling pathway. Astaxanthin, a potent antioxidant, was found to inhibit this pathway and protect against MPP+-induced damage.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of MPP+.

Table 1: In Vitro Effects of MPP+ on Cell Viability and Toxicity

| Cell Line | MPP+ Concentration | Incubation Time | Effect | Reference |

| SH-SY5Y | 1 - 3 mM | 24 h | 11-36% decrease in cell viability | |

| SH-SY5Y | 500 µM | 72 h | Increased caspase-3 activity | |

| Primary Ventral Mesencephalic Neurons | 20 µM | 48 h | ~50% loss of cell viability (MTT assay) | |

| Primary Ventral Mesencephalic Neurons | 20 µM | 48 h | ~100% increase in LDH release | |

| N27 Dopaminergic Cells | up to 1000 µM | 18 h | Dose-dependent increase in ROS (up to 20-fold) |

Table 2: In Vitro Effects of MPP+ on Mitochondrial Respiration

| Cell Line | MPP+ Concentration | Incubation Time | Effect on Oxygen Consumption | Reference |

| Differentiated SH-SY5Y | 1 mM | 24 h | ~70% reduction in ROUTINE respiration | |

| Differentiated SH-SY5Y | 1 mM | 24 h | ~70% reduction in OXPHOS capacity | |

| Differentiated SH-SY5Y | 1 mM | 24 h | ~63% reduction in ETS capacity |

Experimental Protocols

This section outlines common methodologies used to study MPP+-induced neurotoxicity.

In Vitro Model of Parkinson's Disease using MPP+

Objective: To induce dopaminergic cell death in a neuronal cell culture model to study the mechanisms of neurodegeneration and to screen for neuroprotective compounds.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12, or primary dopaminergic neurons)

-

Cell culture medium and supplements

-

MPP+ dihydrochloride (B599025) stock solution

-

Assay reagents for measuring cell viability (e.g., MTT, LDH) and apoptosis (e.g., caspase-3 activity assay, TUNEL staining)

Protocol:

-

Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates and culture under standard conditions until they reach the desired confluency or differentiation state.

-

MPP+ Treatment: Prepare serial dilutions of MPP+ in cell culture medium to achieve the desired final concentrations (typically ranging from µM to mM). Remove the existing medium from the cells and replace it with the MPP+-containing medium. Include a vehicle-only control group.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 to 72 hours).

-

Assessment of Neurotoxicity:

-

Cell Viability: Measure cell viability using an MTT assay, which assesses mitochondrial function, or quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.

-

Apoptosis: Assess apoptosis by measuring the activity of caspase-3 or by performing TUNEL staining to detect DNA fragmentation.

-

ROS Production: Measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Caption: A typical experimental workflow for an in vitro MPP+ model.

In Vivo Mouse Model of Parkinson's Disease using MPTP

Objective: To create a mouse model that exhibits key pathological and behavioral features of Parkinson's disease.

Materials:

-

Mice (e.g., C57BL/6)

-

MPTP hydrochloride

-

Sterile saline

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

Equipment for neurochemical and histological analysis

Protocol:

-

MPTP Administration: Under strict safety protocols, dissolve MPTP-HCl in sterile saline. Administer MPTP to mice via intraperitoneal (i.p.) injection. A common regimen is a sub-chronic model with daily injections over several days.

-

Behavioral Analysis: Perform behavioral tests, such as the rotarod test to assess motor coordination and the open field test to measure locomotor activity, starting from 7 days post-injection.

-

Neurochemical and Histological Analysis: At the end of the study period, euthanize the animals.

-

Neurochemistry: Dissect the striatum and use High-Performance Liquid Chromatography (HPLC) to quantify dopamine and its metabolites to confirm dopaminergic terminal loss.

-

Histology: Perfuse a subset of animals and prepare brain sections. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.

-

Conclusion

MPP+ dihydrochloride remains an invaluable tool for modeling Parkinson's disease and dissecting the intricate signaling pathways involved in dopaminergic neurodegeneration. Its primary mechanism of action through the inhibition of mitochondrial complex I initiates a cascade of events, including ATP depletion, oxidative stress, and apoptosis. A deeper understanding of these core pathways, as well as the involvement of other signaling networks, will continue to drive the development of novel therapeutic strategies aimed at slowing or halting the progression of Parkinson's disease.

References

For Researchers, Scientists, and Drug Development Professionals

MPP+ (1-methyl-4-phenylpyridinium) dihydrochloride (B599025) is a potent neurotoxin widely utilized in research to model the cellular pathology of Parkinson's disease. As the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), MPP+ selectively targets and destroys dopaminergic neurons, recapitulating key aspects of the neurodegenerative processes observed in Parkinson's disease.[1][2][3] This technical guide provides an in-depth overview of the primary research applications of MPP+ dihydrochloride, including its mechanism of action, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

MPP+ exerts its neurotoxic effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain.[2][4] This inhibition leads to a cascade of detrimental cellular events, including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death. The specificity of MPP+ for dopaminergic neurons is attributed to its uptake by the dopamine (B1211576) transporter (DAT).

Primary Research Applications

The principal application of MPP+ dihydrochloride is in the development of in vitro and in vivo models of Parkinson's disease. These models are instrumental for:

-

Investigating the molecular mechanisms of neurodegeneration: Researchers use MPP+ to dissect the pathways leading to dopaminergic cell death.

-

Screening for neuroprotective compounds: The MPP+-induced neurotoxicity model serves as a platform to identify and evaluate potential therapeutic agents that can mitigate neuronal damage.

-

Studying the role of oxidative stress and mitochondrial dysfunction in Parkinson's disease: MPP+ is a valuable tool for exploring the intricate relationship between these processes and neuronal demise.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing MPP+ to induce neurotoxicity.

Table 1: In Vitro Cytotoxicity of MPP+ Dihydrochloride

| Cell Line | Concentration Range | Incubation Time | Key Findings | Reference |

| SH-SY5Y | 10 µM - 5 mM | 24 - 72 h | Time-dependent increase in DNA fragmentation. | |

| SH-SY5Y | 1 - 3 mM | 24 h | Dose-dependent decrease in cell viability. | |

| SH-SY5Y | 0.2 - 2 mM | 48 h | IC50 value of 1.233 mM. | |

| Primary Ventral Mesencephalic Neurons | 20 µM | 48 h | Increased LDH release to 196% of control. |

Table 2: Effects of MPP+ on Mitochondrial Respiration in Differentiated SH-SY5Y Cells (1 mM MPP+ for 24 h)

| Respiratory State | % Reduction in Oxygen Flow | p-value | Reference |

| ROUTINE | 70% | p = 0.0004 | |

| OXPHOS | 70% | p = 0.0003 | |

| ETS | 62.7% | p < 0.0001 |

Key Experimental Protocols

In Vitro Model of Parkinson's Disease using MPP+ in Dopaminergic Neurons

This protocol outlines the induction of selective neurodegeneration in a culture of dopaminergic neurons, such as the human neuroblastoma cell line SH-SY5Y.

Materials:

-

Dopaminergic neuron cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

MPP+ dihydrochloride

-

Multi-well plates

-

Assay reagents for cell viability (e.g., MTT, LDH) and apoptosis (e.g., Caspase-3 activity kit, TUNEL stain)

-

Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase [TH])

Procedure:

-

Cell Plating: Plate the dopaminergic neurons at a suitable density in multi-well plates and allow them to adhere and differentiate as required for the specific cell line. For SH-SY5Y cells, differentiation can be induced with retinoic acid (RA) and serum reduction for several days.

-

MPP+ Preparation: Prepare a stock solution of MPP+ dihydrochloride in sterile water or PBS. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.

-

MPP+ Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of MPP+. Include a vehicle-only control group.

-

Incubation: Incubate the cells for a predetermined period, typically ranging from 24 to 72 hours.

-

Assessment of Neurotoxicity:

-

Cell Viability: Measure cell viability using an MTT assay or quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Apoptosis: Assess apoptosis by measuring caspase-3 activity or by performing TUNEL staining to detect DNA fragmentation.

-

Mitochondrial Function: Analyze mitochondrial respiration using high-resolution respirometry.

-

Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like dichlorodihydrofluorescein.

-

Dopaminergic Neuron-Specific Effects: Perform immunocytochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

-

Caption: Experimental workflow for an in vitro MPP+ model.

Signaling Pathways Modulated by MPP+

MPP+ induces a complex network of signaling pathways that contribute to its neurotoxic effects. Understanding these pathways is crucial for identifying potential therapeutic targets.

MPP+-Induced Apoptotic Signaling

MPP+ triggers apoptosis through both mitochondrial-dependent and -independent pathways. A key event is the opening of the mitochondrial permeability transition pore (MTP), leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Caption: Key signaling pathways in MPP+-induced apoptosis.

Role of Dopamine and Cyclooxygenase-2 (COX-2)

Endogenous dopamine can exacerbate MPP+-induced neurotoxicity. The presence of dopamine, in conjunction with MPP+, leads to increased ROS production. This process can be further amplified by the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to be neuroprotective in MPP+ models, suggesting a synergistic interaction between dopamine, MPP+, and inflammatory pathways in driving neurodegeneration.

Caption: Logical relationship of Dopamine and COX-2 in MPP+ toxicity.

References

An In-depth Technical Guide to the Discovery and Synthesis of Methyl-piperidino-pyrazole (MPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-piperidino-pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of the Estrogen Receptor Alpha (ERα). Its discovery has provided a critical pharmacological tool for dissecting the distinct physiological and pathological roles of ERα versus ERβ. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MPP. It includes a summary of its key quantitative biological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanism of action and the workflow of its discovery. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, oncology, and drug discovery.

Discovery and Rationale

The discovery of Methyl-piperidino-pyrazole (MPP) was a significant advancement in the field of selective estrogen receptor modulators (SERMs). The rationale behind its development was to create a highly selective antagonist for Estrogen Receptor Alpha (ERα) to delineate its specific biological functions from those of Estrogen Receptor Beta (ERβ).

The development of MPP originated from a class of ERα-selective agonists, the pyrazole-triols, such as methyl-pyrazole-triol (MPT). Researchers hypothesized that the addition of a bulky basic side chain, a common feature in many antiestrogens, to the MPT core could convert the agonist into an antagonist while retaining its ERα selectivity. This strategic chemical modification led to the synthesis of MPP, which indeed exhibited potent and selective ERα antagonistic activity.

Logical Workflow of MPP Discovery

The discovery of MPP followed a logical progression from identifying a selective agonist scaffold to rationally designing an antagonist.

Synthesis of Methyl-piperidino-pyrazole

The synthesis of MPP is a multi-step process that begins with an aldol (B89426) condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction to construct the pyrazole core. The piperidine (B6355638) moiety is introduced via an ether linkage.

Experimental Protocol: Synthesis of MPP

Step 1: Aldol Condensation

-

To a solution of 1-(4-methoxyphenyl)-propan-1-one and 4-hydroxybenzaldehyde (B117250) in a suitable solvent (e.g., ethanol), add a base catalyst (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and isolate the resulting enone intermediate by filtration.

-

Purify the intermediate by recrystallization.

Step 2: Pyrazole Formation

-

Reflux the enone intermediate with 4-methoxyphenylhydrazine in a high-boiling point solvent (e.g., acetic acid) under vigorous conditions.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the pyrazole product.

-

Collect the solid by filtration and purify it by column chromatography.

Step 3: Introduction of the Piperidine Side Chain

-

Protect the hydroxyl groups of the pyrazole intermediate if necessary.

-

React the protected pyrazole with a suitable piperidinoethyl halide (e.g., 1-(2-chloroethyl)piperidine) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Deprotect the hydroxyl groups to yield the final product, Methyl-piperidino-pyrazole.

-

Purify the final compound by column chromatography or recrystallization.

Physicochemical and Biological Properties

MPP is a white to off-white solid with specific physicochemical properties that contribute to its biological activity.

Table 1: Physicochemical Properties of Methyl-piperidino-pyrazole

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₁N₃O₃ | [1][2] |

| Molecular Weight | 469.6 g/mol | [1][2] |

| CAS Number | 289726-02-9 | [2] |

| Solubility | Soluble in DMSO (100 mM) | [3] |

| Storage | Store at +4°C, desiccated | [3] |

Table 2: Biological Activity of Methyl-piperidino-pyrazole

| Parameter | Receptor | Value | Source |

| Binding Affinity (Ki) | ERα | 5.6 nM | [4] |

| ERβ | 2.3 µM | [4] | |

| ERα/ERβ Selectivity | >200-fold | [3] | |

| IC₅₀ (ERα Transcriptional Activation) | ERα | 80 nM | [2] |

Mechanism of Action: ERα Antagonism

MPP exerts its biological effects by competitively binding to the ligand-binding domain of ERα. This binding prevents the conformational changes necessary for the recruitment of co-activators and the initiation of gene transcription. By blocking ERα signaling, MPP can inhibit the proliferative effects of estrogens in ERα-positive cells.

Signaling Pathway of MPP-mediated ERα Antagonism

Key Experimental Protocols

Competitive Radiometric Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to the estrogen receptor.

Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Homogenize uteri from ovariectomized rats in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Centrifuge the homogenate to pellet the nuclear fraction.

-

Ultracentrifuge the supernatant to obtain the cytosol containing the estrogen receptors.[5]

-

-

Binding Assay:

-

Incubate a fixed concentration of radiolabeled estradiol (B170435) ([³H]-E₂) with the uterine cytosol in the presence of increasing concentrations of the test compound (MPP).

-

Also include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

-

After incubation, separate the bound from free radioligand using a hydroxylapatite (HAP) slurry.

-

Wash the HAP pellet to remove unbound radioligand.

-

-

Quantification:

-

Elute the bound radioligand from the HAP pellet and quantify the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

-

Experimental Workflow: Competitive Binding Assay

ERα Transcriptional Activation Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit gene transcription mediated by ERα.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., MCF-7 or HEK293) that expresses ERα.

-

Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).

-

-

Compound Treatment:

-

Treat the transfected cells with a known concentration of estradiol (agonist) alone or in combination with increasing concentrations of the test compound (MPP).

-

Include appropriate vehicle controls.

-

-

Reporter Gene Assay:

-

After an incubation period (typically 24 hours), lyse the cells.

-

Measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

-

-

Data Analysis:

-

Normalize the reporter activity to a control for cell viability (e.g., total protein concentration).

-

Plot the percentage of inhibition of estradiol-induced reporter activity against the log concentration of MPP to determine the IC₅₀ for antagonism.

-

Conclusion

Methyl-piperidino-pyrazole is a cornerstone tool for estrogen receptor research. Its high selectivity for ERα has enabled significant progress in understanding the distinct roles of the two estrogen receptor subtypes in health and disease. The synthetic route and characterization methods detailed in this guide provide a framework for its preparation and evaluation. As research into targeted therapies continues, the principles demonstrated in the discovery and development of MPP will undoubtedly inform the design of future selective receptor modulators.

References

Whitepaper: The Role of MPP Dihydrochloride in Inducing Apoptosis in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), exhibiting an affinity over 200 times greater for ERα than for Estrogen Receptor Beta (ERβ)[1][2]. This selectivity makes it a critical tool for investigating ERα-mediated signaling and a potential therapeutic agent in ERα-positive cancers. Extensive research demonstrates that MPP dihydrochloride effectively induces apoptosis in various cancer cell lines, primarily through the inhibition of ERα phosphorylation and subsequent activation of intrinsic apoptotic pathways. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's pro-apoptotic role in cancer cells.

Introduction: Targeting Estrogen Receptors in Cancer Therapy

Estrogen receptors, particularly ERα, are well-established drivers in the initiation and progression of numerous cancers, most notably in breast and endometrial cancers[3]. Upon activation by estrogen, ERα functions as a transcription factor, promoting cellular proliferation and inhibiting apoptosis. Consequently, antagonizing this receptor is a cornerstone of endocrine therapy. Selective ER modulators and antagonists are designed to block this proliferative signaling. This compound has emerged as a key research compound due to its high specificity for ERα, allowing for the precise dissection of its role in cancer cell fate[1][2]. Understanding its function in triggering programmed cell death (apoptosis) is crucial for developing more targeted and effective cancer treatments.

Core Mechanism of Action: ERα Antagonism

This compound's primary mechanism is its function as a silent antagonist at ERα receptors. It inhibits the binding of 17β-estradiol by inducing conformational changes in the receptor's binding site. This direct inhibition is the initiating event that leads to its downstream anti-proliferative and pro-apoptotic effects. In endometrial and breast cancer cell lines, this antagonism has been shown to reduce cell viability and trigger apoptosis.

Impact on Downstream Signaling Pathways

The binding of this compound to ERα leads to specific alterations in downstream signaling cascades.

-

ERα Phosphorylation: Treatment with this compound (at 20 μM for 24 hours) in RL95-2 endometrial cancer cells significantly reduces the phosphorylation of ERα, thereby decreasing the p-ERα/ERα ratio. This dephosphorylation is a key step in inactivating the receptor and preventing the transcription of estrogen-responsive genes that promote cell survival.

-

Akt Pathway: Notably, the same study found that this compound does not alter the phosphorylation of Akt, a central protein in the PI3K/Akt survival pathway. This suggests that MPP's pro-apoptotic effect is not mediated through the inhibition of this specific survival pathway, but is more directly linked to the ERα signaling axis itself. The PI3K/AKT/mTOR pathway is otherwise a critical regulator of cell survival, and its abnormal activation is linked to apoptosis deregulation and chemotherapeutic resistance in many cancers.

Induction of Apoptosis

This compound promotes apoptosis through the activation of the caspase cascade, a family of proteases essential for the execution of programmed cell death. In oesophageal cancer cell lines (OE33), treatment with MPP at concentrations from 1 µM to 33 µM resulted in a significant increase in caspase 3/7 activity, key executioner caspases. This activation confirms that the observed reduction in cell viability is due to the induction of a structured apoptotic process.

Further evidence from studies on other compounds targeting ERα signaling shows that this pathway's inhibition typically involves modulating the Bcl-2 family of proteins—decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax—leading to the activation of caspases.

Quantitative Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The data is summarized below for easy comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Duration | IC50 Value | Citation |

|---|---|---|---|---|---|

| RL95-2 | Endometrial Cancer | SRB | 24 h | 20.01 μM | |

| OE33 | Oesophageal Adenocarcinoma | Proliferation Assay | - | Concentration-dependent inhibition | |

| OE19 | Oesophageal Adenocarcinoma | Proliferation Assay | - | Concentration-dependent inhibition |

| MCF-7 | Breast Cancer | Apoptosis Assay | 24 h | Enhanced silibinin-induced apoptosis at 10 µM | |

Table 2: Effect of this compound on Apoptotic Markers

| Cell Line | Treatment | Effect | Measurement | Citation |

|---|---|---|---|---|

| RL95-2 | 20 μM MPP, 24 h | Reduced p-ERα/ERα ratio | Western Blot | |

| RL95-2 | 20 μM MPP, 24 h | No change in Akt phosphorylation | Western Blot |

| OE33 | 1-33 µM MPP | Significant increase in Caspase 3/7 activity | Caspase Activity Assay | |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for assays used to evaluate the effects of this compound.

Cell Viability Assessment (SRB Assay)

This protocol is based on the methodology used to determine the IC50 value of this compound in RL95-2 cells.

-

Cell Seeding: Plate cancer cells (e.g., RL95-2) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, and 100 μM) and a vehicle control (e.g., DMSO) for 24 hours.

-

Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This protocol is a standard method for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Seed cells (e.g., MCF-7, OE33) in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound for the specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Inactivate the trypsin with a serum-containing medium.

-

Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash the pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorescently-labeled Annexin V probe (e.g., FITC, Alexa Fluor 488) and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Expression

This protocol is used to detect changes in protein levels, such as the phosphorylation state of ERα.

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERα, anti-ERα, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound is a powerful and specific antagonist of ERα that induces apoptosis in cancer cells by inhibiting ERα phosphorylation and activating the caspase cascade. Its utility is underscored by its high selectivity, which allows for the clear attribution of its effects to the ERα pathway, independent of ERβ or the PI3K/Akt pathway. The quantitative data confirm its efficacy in reducing cell viability at micromolar concentrations in relevant cancer cell lines.

Future research should focus on:

-

In Vivo Efficacy: Translating these in vitro findings into animal models of ERα-positive cancers.

-

Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents, as suggested by its ability to enhance silibinin-induced apoptosis.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to preempt clinical challenges.

By continuing to elucidate the precise molecular consequences of ERα antagonism, compounds like this compound pave the way for more refined and effective cancer therapies.

References

Unraveling the Potent and Selective ERα Antagonism of MPP Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025) has emerged as a critical pharmacological tool for dissecting the roles of Estrogen Receptor alpha (ERα). This technical guide provides an in-depth exploration of its profound selectivity for ERα over its beta isoform (ERβ), detailing its binding affinity, functional activity, and impact on downstream signaling pathways. Through a comprehensive review of available data, this document aims to equip researchers with the necessary information to effectively utilize MPP dihydrochloride in their investigations of ERα-mediated physiological and pathological processes.

Quantitative Data Summary

The remarkable selectivity of this compound for ERα is quantitatively demonstrated through various binding and functional assays. The following tables summarize the key data points, offering a clear comparison of its activity at both estrogen receptor subtypes.

Table 1: Binding Affinity of this compound for Estrogen Receptors

| Parameter | ERα | ERβ | Selectivity (ERβ/ERα) | Reference |

| Ki (nM) | 2.7 | 1800 | >200-fold | [1][2][3][4] |

| Relative Binding Affinity (RBA, Estradiol = 100%) | 12% | <0.1% | ~320-fold | [5] |

Table 2: Functional Activity of this compound

| Assay Type | Cell Line | Parameter | ERα | ERβ | Reference |

| Transcriptional Reporter Assay | HEC-1 | IC50 (Antagonist activity) | 80 nM | No significant activity | |

| Cell Viability Assay | RL95-2 | IC50 | 20.01 µM | Not Reported | |

| Antiproliferative Activity | RL95-2 | Effective Concentration | 10 µM | Not Reported |

Mechanism of Action and Signaling Pathways

This compound functions as a high-affinity, silent antagonist of ERα. It competitively inhibits the binding of 17β-estradiol to ERα, inducing conformational changes in the receptor that obstruct the binding site. This blockade of ligand binding prevents the recruitment of coactivator proteins and subsequent transcription of estrogen-responsive genes.

While primarily classified as a silent antagonist, some in vivo studies suggest that MPP may exhibit mixed agonist/antagonist properties, characteristic of a Selective Estrogen Receptor Modulator (SERM). For instance, it has been observed to increase uterine weight in mice, an effect typically associated with ERα agonism.

The antagonistic action of MPP on ERα has been shown to modulate downstream signaling pathways, notably the PI3K/Akt pathway. In ovarian cancer cells, MPP treatment led to a significant reduction in phosphorylated AKT levels, suggesting an inhibition of this critical cell survival pathway.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the ERα selectivity of this compound.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for ERα and ERβ.

Workflow Diagram

Methodology:

-

Receptor Preparation: Utilize purified recombinant human ERα and ERβ proteins.

-

Incubation: In a suitable binding buffer, incubate a fixed concentration of a radiolabeled estrogen, such as [³H]17β-estradiol, with either ERα or ERβ.

-

Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Equilibration: Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 4°C) for a defined period.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method like filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Determine the IC50 value (the concentration of MPP that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay is used to assess the functional antagonist activity of this compound on ERα-mediated gene transcription.

Workflow Diagram

References

- 1. This compound | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. This compound | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]

- 3. This compound |Methyl-Piperidinopyrazole | Hello Bio [hellobio.com]

- 4. This compound | Estrogen and Related Receptors | Bio-Techne [bio-techne.com]

- 5. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on MPP Dihydrochloride in Endocrinology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), a critical mediator in endocrine signaling and a key therapeutic target in hormone-dependent cancers. This technical guide provides an in-depth overview of the foundational studies on MPP dihydrochloride, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in endocrinology and oncology.

Chemical and Physical Properties

This compound is a non-steroidal, pyrazole-based compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride | |

| Molecular Formula | C29H31N3O3.2HCl | [1] |

| Molecular Weight | 542.50 g/mol | [1] |

| CAS Number | 911295-24-4 | [1] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (50 mg/mL) | [1] |

| Storage | Store at +4°C | [1] |

Mechanism of Action

This compound functions as a "silent" antagonist of ERα. Its primary mechanism involves binding to the ligand-binding domain of ERα, inducing a conformational change that prevents the binding of the natural ligand, 17β-estradiol.[1] This action effectively blocks the downstream signaling cascades typically initiated by estrogen binding.

Signaling Pathway of this compound Action

MPP's antagonism of ERα leads to the inhibition of proliferative signaling pathways, such as the PI3K/Akt pathway, and promotes apoptosis. The diagram below illustrates the proposed signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Selectivity (ERβ/ERα) | Reference |

| ERα | 2.7 | >200-fold | |

| ERβ | 1800 |

Table 2: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | Value | Concentration | Time (h) | Reference |

| RL95-2 (Endometrial Cancer) | Cell Viability | IC50 | 20.01 µM | 1-100 µM | 24 | [2] |

| RL95-2 (Endometrial Cancer) | Proliferation | Antiproliferative Activity | - | 10 µM | - | [2] |

| RL95-2 (Endometrial Cancer) | Western Blot | p-ERα/ERα ratio | Reduction | 20 µM | 24 | [2] |

| RL95-2 (Endometrial Cancer) | Western Blot | p-Akt | No Alteration | 20 µM | 24 | [2] |

| MCF-7 (Breast Cancer) | Flow Cytometry | Apoptosis | Enhancement (with silibinin) | 10 µM | 24 | [3] |

| SKOV3 & OV2008 (Ovarian Cancer) | XTT Assay | Cell Growth | Suppression | Not specified | - | [4] |

Table 3: In Vivo Efficacy

| Animal Model | Study Type | Dosing | Outcome | Reference |

| Murine Model | Uterine ERα action | Not specified | Mixed agonist/antagonist action | [5] |

| Male Mice | Prepulse Inhibition (PPI) | 20 µg/kg and 200 µg/kg | Dose-dependent attenuation of PPI | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand.

Workflow:

Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Excise uteri from immature female rats.

-

Homogenize the tissue in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant).

-

-

Competitive Binding:

-

In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2), and varying concentrations of this compound.

-

Include control tubes with no competitor (total binding) and with a high concentration of a known ER binder to determine non-specific binding.

-

Incubate the mixture overnight at 4°C.

-

-

Separation and Quantification:

-

Add a slurry of hydroxylapatite to each tube to bind the receptor-ligand complexes.

-

Wash the hydroxylapatite pellets to remove unbound radioligand.

-

Quantify the radioactivity in the pellets using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of MPP.

-

Determine the IC50 value (the concentration of MPP that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Protocol:

-

Cell Plating:

-

Seed cells (e.g., RL95-2, MCF-7) in a 96-well plate at a predetermined optimal density.

-

Allow cells to attach and grow for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with the medium containing different concentrations of MPP. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of MPP compared to the vehicle-treated control cells.

-

Plot the results to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

-

Incubation:

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V positive, PI negative cells are in early apoptosis.

-

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

FITC-Annexin V negative, PI negative cells are viable.

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins (e.g., p-ERα, p-Akt) in cell lysates.

Protocol:

-

Sample Preparation:

-

Lyse MPP-treated and control cells in a lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERα, anti-p-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative changes in protein phosphorylation.

-

Conclusion

This compound is a valuable research tool for investigating the role of ERα in various physiological and pathological processes. Its high selectivity and potent antagonistic activity make it an important compound in the field of endocrinology and for the development of novel therapeutics for hormone-dependent diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own studies involving this critical ERα antagonist.

References

MPP Dihydrochloride: A Technical Guide for Investigating Estrogen-Dependent Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptors, particularly estrogen receptor alpha (ERα), are pivotal drivers in the pathophysiology of numerous diseases, including a significant portion of breast, endometrial, and ovarian cancers, as well as endometriosis. The targeted antagonism of ERα represents a key therapeutic and research strategy. MPP dihydrochloride (B599025) has emerged as a potent and highly selective ERα antagonist, offering researchers a valuable tool to dissect the molecular mechanisms of estrogen-dependent diseases. This technical guide provides an in-depth overview of MPP dihydrochloride, including its mechanism of action, chemical and physical properties, and its application in relevant experimental models. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its effective use in the laboratory. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers.

Introduction

Estrogen signaling, mediated through its receptors ERα and ERβ, is a critical regulator of cellular proliferation, differentiation, and homeostasis in a variety of tissues. Dysregulation of this signaling cascade, particularly through the overactivity of ERα, is a well-established hallmark of several hormone-dependent pathologies. The development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) has revolutionized the treatment of these conditions. For research purposes, highly selective antagonists are indispensable for elucidating the specific roles of ERα in disease progression.

This compound (Methyl-piperidino-pyrazole dihydrochloride) is a non-steroidal, highly selective antagonist of ERα. Its robust selectivity for ERα over ERβ makes it an exceptional chemical probe for isolating and studying ERα-specific signaling pathways and their downstream effects in both in vitro and in vivo models of estrogen-dependent diseases.

Mechanism of Action

This compound exerts its antagonistic effects by competitively binding to the ligand-binding domain (LBD) of ERα. This binding induces a conformational change in the receptor that is distinct from that induced by estrogen.[1] This altered conformation prevents the recruitment of coactivators necessary for the transcriptional activation of estrogen-responsive genes. By blocking the binding of 17β-estradiol, this compound effectively silences ERα-mediated signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in ERα-positive cancer cells.[2] Molecular docking studies have indicated that this compound interacts with key residues in the ERα LBD, such as Asp333, Leu159, and Arg326, leading to a change in the 17β-estradiol interaction site and an increase in the energy required for ligand binding.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride | [4] |

| Molecular Formula | C₂₉H₃₁N₃O₃·2HCl | [4] |

| Molecular Weight | 542.50 g/mol | [1] |

| CAS Number | 911295-24-4 | [4] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMSO (up to 100 mM) | [4] |

| Storage | Store at +4°C | [4] |

Quantitative Data

The selectivity and potency of this compound have been quantified in various assays. This section summarizes the key inhibitory constants and effective concentrations in different experimental systems.

Table 4.1: Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Selectivity (ERβ/ERα) | Reference |

| ERα | 2.7 | >200-fold | |

| ERβ | 1800 |

Table 4.2: In Vitro Efficacy

| Cell Line | Assay | Endpoint | IC₅₀ / Effective Concentration | Reference |

| RL95-2 (Endometrial Cancer) | Cell Viability | Inhibition of cell viability | 20.01 µM | [2] |

| RL95-2 (Endometrial Cancer) | Cell Proliferation | Antiproliferative activity | 10 µM | [2] |

| MCF-7 (Breast Cancer) | Apoptosis Enhancement (with Silibinin) | Increased apoptosis | 10 µM | [5] |

Signaling Pathways

This compound's antagonism of ERα disrupts downstream signaling cascades that are crucial for the growth and survival of estrogen-dependent cancer cells.

Experimental Protocols

The following protocols are provided as a guide for using this compound in common experimental assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well format to determine the effect of this compound on the viability of ERα-positive breast cancer cells (e.g., MCF-7).

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]